alpha-Acetyldigoxin
Overview
Description
Acetyldigoxin is a cardiac glycoside derived from the plant Digitalis lanata. It is an acetylated form of digoxin, which is widely used in the treatment of various heart conditions, including congestive heart failure and atrial fibrillation . Acetyldigoxin increases the contractility of the heart muscle, making it a valuable therapeutic agent in cardiology .
Mechanism of Action
Alpha-Acetyldigoxin, also known as Acetyldigoxin, is a cardiac glycoside . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors.
Target of Action
The primary target of this compound is the Na+/K+ ATPase pump located in the membranes of heart cells (myocytes) . This pump plays a crucial role in maintaining the electrochemical gradient necessary for muscle contraction.
Mode of Action
This compound binds to a site on the extracellular aspect of the α-subunit of the Na+/K+ ATPase pump . This binding leads to an increase in the level of sodium ions in the myocytes, which subsequently causes a rise in the level of calcium ions . The increased calcium ion concentration enhances the force of heart muscle contraction .
Biochemical Pathways
The inhibition of the Na+/K+ pump by this compound leads to increased sodium levels in the myocytes . This slows down the extrusion of calcium ions via the Na+/Ca2+ exchange pump, leading to increased amounts of calcium ions stored in the sarcoplasmic reticulum . These ions are then released by each action potential, enhancing the contractility of the heart .
Pharmacokinetics
The pharmacokinetic properties of this compound include a high oral bioavailability of 90% . It has a protein binding capacity of 20-30% and an elimination half-life of 40 hours . These properties impact the drug’s bioavailability and duration of action.
Result of Action
The increased contractility of the heart muscle due to the action of this compound results in improved cardiac output . This is particularly beneficial in conditions such as congestive heart failure .
Biochemical Analysis
Biochemical Properties
Alpha-Acetyldigoxin increases the contractility of the heart by its positive inotropic effect on cardiac muscle . The exact enzymes, proteins, and other biomolecules it interacts with are not fully annotated yet .
Cellular Effects
It is known to influence cell function by increasing the contractility of the heart .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully annotated yet . It is known to exert its effects at the molecular level by increasing the contractility of the heart .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyldigoxin can be synthesized from lanatoside C, a glycoside found in Digitalis lanata leaves. The process involves a combination of pretreatments with acetic acid and sodium methoxide. Acetic acid activates deglucosylation mediated by digilanidase, increasing the amounts of digoxin and acetyldigoxin. Sodium methoxide hydrolyzes lanatoside C to deslanoside, which is then converted to digoxin .
Industrial Production Methods: Industrial production of acetyldigoxin involves the extraction of lanatoside C from Digitalis lanata leaves, followed by chemical pretreatment and purification processes. High-performance liquid chromatography (HPLC) is commonly used to determine the purity and concentration of the final product .
Chemical Reactions Analysis
Types of Reactions: Acetyldigoxin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is known to interact with enzymes and other biological molecules, leading to its therapeutic effects .
Common Reagents and Conditions:
Hydrolysis: Acetyldigoxin can be hydrolyzed to digoxin using acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride
Major Products Formed: The major product formed from the hydrolysis of acetyldigoxin is digoxin. Other reactions may yield various metabolites depending on the specific conditions and reagents used .
Scientific Research Applications
Acetyldigoxin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of cardiac glycosides.
Biology: Investigated for its effects on cellular processes and enzyme interactions.
Medicine: Primarily used in the treatment of heart conditions. .
Industry: Utilized in the production of cardiac medications and as a standard in quality control processes
Comparison with Similar Compounds
Digoxin: The parent compound of acetyldigoxin, widely used in cardiology.
Digitoxin: Another cardiac glycoside with similar therapeutic effects but different pharmacokinetic properties.
Lanatoside C: A precursor to acetyldigoxin and digoxin, found in Digitalis lanata
Uniqueness of Acetyldigoxin: Acetyldigoxin is unique due to its acetyl group, which modifies its pharmacokinetic properties and potentially enhances its therapeutic effects. Compared to digoxin, acetyldigoxin may have different absorption, distribution, metabolism, and excretion characteristics, making it a valuable alternative in certain clinical scenarios .
Properties
IUPAC Name |
[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O15/c1-20-38(49)32(55-23(4)44)18-37(52-20)58-40-22(3)54-36(17-31(40)46)57-39-21(2)53-35(16-30(39)45)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(47)42(6)27(10-12-43(28,42)50)24-13-34(48)51-19-24/h13,20-22,25-33,35-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKJSYYYURVNQU-DXJNJSHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203630 | |
Record name | alpha-Acetyldigoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
823.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5511-98-8 | |
Record name | α-Acetyldigoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5511-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Acetyldigoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005511988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyldigoxin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | alpha-Acetyldigoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Card-20(22)-enolide, 3-[(O-3-O-acetyl-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-ACETYLDIGOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q28IFH7A50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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